molecular formula C27H27N3O2S2 B12190921 N-[(2Z)-3-(2-phenylethyl)-4-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline

N-[(2Z)-3-(2-phenylethyl)-4-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline

Cat. No.: B12190921
M. Wt: 489.7 g/mol
InChI Key: UTYDYWIFHLSJJF-UHFFFAOYSA-N
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Description

N-[(2Z)-3-(2-phenylethyl)-4-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline is a complex organic compound with a unique structure that combines a thiazole ring, a phenylethyl group, and a pyrrolidinylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-(2-phenylethyl)-4-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-(2-phenylethyl)-4-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(2-phenylethyl)-4-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2Z)-3-(2-phenylethyl)-4-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H27N3O2S2

Molecular Weight

489.7 g/mol

IUPAC Name

N-phenyl-3-(2-phenylethyl)-4-(3-pyrrolidin-1-ylsulfonylphenyl)-1,3-thiazol-2-imine

InChI

InChI=1S/C27H27N3O2S2/c31-34(32,29-17-7-8-18-29)25-15-9-12-23(20-25)26-21-33-27(28-24-13-5-2-6-14-24)30(26)19-16-22-10-3-1-4-11-22/h1-6,9-15,20-21H,7-8,16-19H2

InChI Key

UTYDYWIFHLSJJF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CSC(=NC4=CC=CC=C4)N3CCC5=CC=CC=C5

Origin of Product

United States

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